molecular formula C18H40ClP B14642896 Tributyl(hexyl)phosphanium chloride CAS No. 56375-76-9

Tributyl(hexyl)phosphanium chloride

Cat. No.: B14642896
CAS No.: 56375-76-9
M. Wt: 322.9 g/mol
InChI Key: AEMACIJBXGZKLE-UHFFFAOYSA-M
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Description

Tributyl(hexyl)phosphanium chloride is an organic compound with the chemical formula C18H40ClP. It is a type of quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups and a chloride anion. This compound is known for its applications in various chemical processes, particularly in the field of ionic liquids and electroplating.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Tributyl(hexyl)phosphine oxide.

    Reduction: Tributyl(hexyl)phosphine.

    Substitution: Various phosphonium salts depending on the substituent introduced.

Mechanism of Action

The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(hexyl)phosphanium chloride is unique due to its specific alkyl chain length, which provides distinct properties in terms of solubility, reactivity, and interaction with other compounds. Its effectiveness as a leveler in electroplating is particularly notable, as it offers superior performance compared to other phosphonium salts .

Properties

CAS No.

56375-76-9

Molecular Formula

C18H40ClP

Molecular Weight

322.9 g/mol

IUPAC Name

tributyl(hexyl)phosphanium;chloride

InChI

InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

AEMACIJBXGZKLE-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

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